molecular formula C14H15NO3S B12128244 5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- CAS No. 927996-18-7

5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-

Katalognummer: B12128244
CAS-Nummer: 927996-18-7
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: RBHJVXYXOVVAPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with 2-(3-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: K2CO3 in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

927996-18-7

Molekularformel

C14H15NO3S

Molekulargewicht

277.34 g/mol

IUPAC-Name

4-methyl-2-[2-(3-methylphenoxy)ethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H15NO3S/c1-9-4-3-5-11(8-9)18-7-6-12-15-10(2)13(19-12)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17)

InChI-Schlüssel

RBHJVXYXOVVAPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCCC2=NC(=C(S2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.